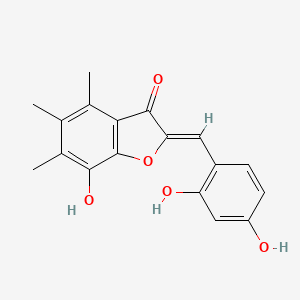
Tyrosinase-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-9 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the biosynthesis of melanin Tyrosinase is responsible for the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, which polymerize to form melanin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-9 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions: Tyrosinase-IN-9 primarily undergoes oxidation and reduction reactions due to its interaction with the active site of tyrosinase. It can also participate in substitution reactions where functional groups are modified to enhance its inhibitory properties.
Common Reagents and Conditions:
Oxidation: In the presence of molecular oxygen, this compound can be oxidized to form reactive intermediates.
Reduction: Reducing agents such as ascorbic acid can be used to revert oxidized forms of this compound back to their active state.
Substitution: Various nucleophiles can be introduced to modify the functional groups on this compound, enhancing its binding affinity to tyrosinase.
Major Products: The major products formed from these reactions are typically modified versions of this compound with enhanced inhibitory activity. These modifications can improve the compound’s stability, solubility, and efficacy.
Scientific Research Applications
Tyrosinase-IN-9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential therapeutic applications in treating hyperpigmentation disorders.
Medicine: Explored for its potential use in developing treatments for conditions such as melasma and age spots.
Industry: Incorporated into cosmetic formulations aimed at skin lightening and anti-aging products.
Mechanism of Action
Tyrosinase-IN-9 exerts its effects by binding to the active site of tyrosinase, where it interacts with the copper ions essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s ability to hydroxylate monophenols and oxidize o-diphenols, thereby reducing melanin production. The molecular targets include the copper ions and the surrounding amino acid residues in the active site, which are crucial for the enzyme’s function.
Comparison with Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetic products for skin lightening.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin care products.
Hydroquinone: A potent inhibitor of melanin synthesis, though its use is regulated due to potential side effects.
Uniqueness of Tyrosinase-IN-9: this compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of causing adverse effects, making it a safer option for long-term use in cosmetic and therapeutic applications. Additionally, its chemical structure allows for modifications that can further enhance its efficacy and stability.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-4,5,6-trimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-8-9(2)15-17(22)14(23-18(15)16(21)10(8)3)6-11-4-5-12(19)7-13(11)20/h4-7,19-21H,1-3H3/b14-6- |
InChI Key |
NJXDQLQSUFDATH-NSIKDUERSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1C)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O)C |
Canonical SMILES |
CC1=C(C2=C(C(=C1C)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


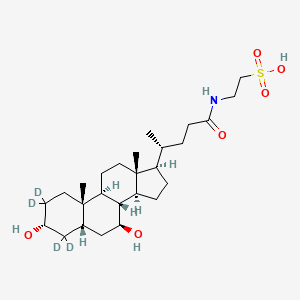
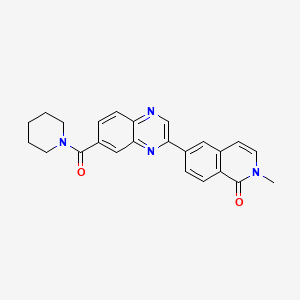
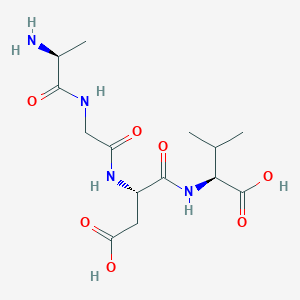
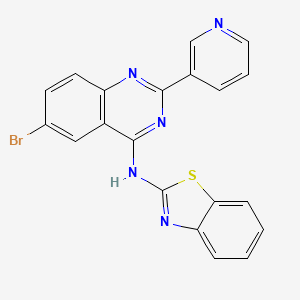
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
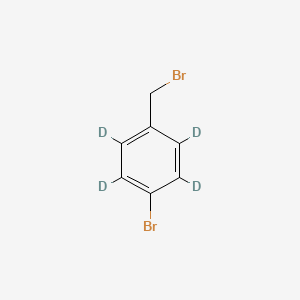

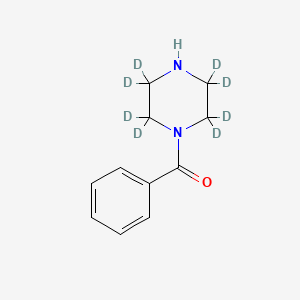
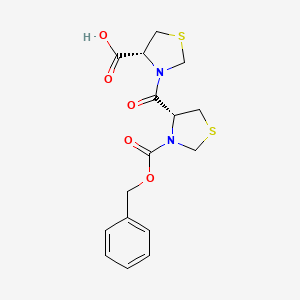
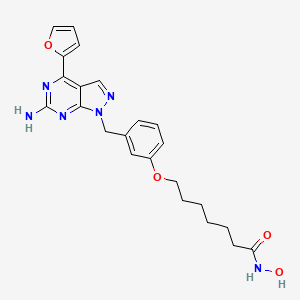
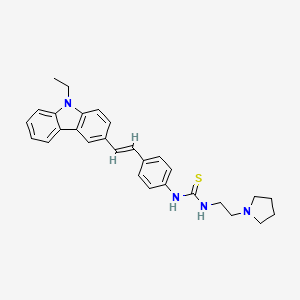
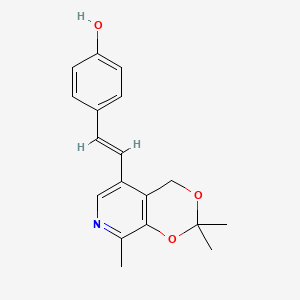
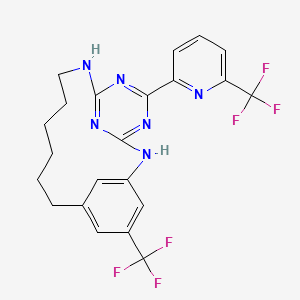
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
